Chlormadinon

Description

BenchChem offers high-quality Chlormadinon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlormadinon including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

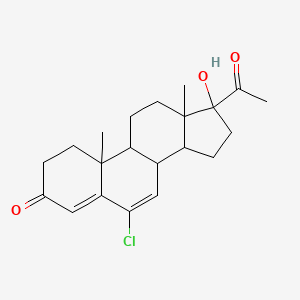

IUPAC Name |

17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHJZBBCZGVNDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859691 | |

| Record name | 6-Chloro-17-hydroxypregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chlormadinone Acetate: A Technical Guide to its Core Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chlormadinone (B195047) acetate (B1210297) (CMA) is a synthetic, orally active progestin, a derivative of 17α-hydroxyprogesterone, first synthesized in 1961.[1] It is utilized in oral contraceptives, hormone replacement therapy, and for the management of androgen-dependent conditions.[1][2] Its clinical efficacy stems from a multifaceted mechanism of action characterized by potent progestogenic and anti-androgenic activities, coupled with weak glucocorticoid effects.[1][2] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the action of Chlormadinone Acetate, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Mechanisms at the Receptor Level

CMA exerts its primary effects by binding to and modulating the activity of several nuclear steroid hormone receptors. Its pharmacological profile is defined by its affinity and subsequent action as an agonist or antagonist at these receptors.

Progestogenic Activity

CMA is a potent agonist of the progesterone (B1679170) receptor (PR).[3][4] Upon binding, the CMA-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[3] This strong progestogenic effect is fundamental to its use in contraception and hormone therapy, leading to the transformation of the endometrium and suppression of ovulation.[1][3] The progestogenic activity of CMA is approximately one-third higher than that of endogenous progesterone.[1]

Anti-androgenic Activity

CMA possesses a pronounced anti-androgenic effect, which is critical for its application in treating conditions like acne, hirsutism, and benign prostatic hyperplasia.[1][2][5] This activity is mediated through two primary mechanisms:

-

Competitive Androgen Receptor (AR) Antagonism: CMA binds directly to the androgen receptor, competitively inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][6] While it acts as an antagonist, some studies suggest it may be a weak partial agonist in the absence of more potent androgens.[2]

-

Inhibition of 5α-reductase: CMA inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone into the more potent DHT in tissues such as the skin and prostate.[1][6][7]

This dual action effectively reduces androgen signaling in peripheral tissues.

Glucocorticoid Activity

CMA exhibits weak glucocorticoid activity due to its ability to bind to the glucocorticoid receptor (GR).[1][2][8] In animal studies, this is demonstrated by a reduction in thymus and adrenal gland weights at higher doses.[8][9] This effect is considered slight and is generally not clinically significant at the doses used for contraception or hormone replacement therapy.[1]

Systemic Physiological Effects: Antigonadotropic Action

A key component of CMA's mechanism, particularly in contraception, is its strong antigonadotropic effect.[1] By acting on the hypothalamus and pituitary gland, CMA exerts negative feedback on the Hypothalamic-Pituitary-Gonadal (HPG) axis.

This feedback mechanism involves:

-

Suppression of GnRH: CMA suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[3]

-

Inhibition of Gonadotropin Secretion: The reduction in GnRH stimulation leads to decreased secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary.[3][6][10]

The consequences of this suppression are the inhibition of follicular growth, maturation, and the prevention of the mid-cycle LH surge, which ultimately inhibits ovulation.[3][6][11] This reduction in gonadotropin secretion also diminishes androgen production by both the ovaries and adrenal glands.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data regarding CMA's binding affinities and in vivo bioactivities.

Table 1: Receptor Binding Affinity of Chlormadinone Acetate (CMA) and its Metabolites

| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) | Reference(s) |

|---|---|---|---|---|

| CMA | 2.5 | 3.8 | 16 | [8][9][12] |

| 3α-OH-CMA | 13 | 83 | 69 | [8][9][12] |

| 3β-OH-CMA | 6.0 | 20 | 21 | [8][9][12] |

| R5020 (Progestin Ref.) | 4.3 | - | - | [8][9][12] |

| Methyltrienolone (Androgen Ref.) | - | 2.9 | - | [8][9][12] |

| Dexamethasone (Glucocorticoid Ref.) | - | - | 1.2 | [8][9][12] |

Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates higher affinity.

Table 2: In Vivo Bioactivity and Effective Doses of Chlormadinone Acetate (CMA)

| Activity | Endpoint | Effective Dose | Species | Reference(s) |

|---|---|---|---|---|

| Contraception | Ovulation Inhibition | 1.5 - 4.0 mg/day | Human | [2] |

| Contraception (Progestogen-only) | Ovulation Inhibition | 0.5 mg/day | Human | [2] |

| Progestogenic Effect | Endometrial Transformation | 25 mg/cycle | Human | [2] |

| Anti-androgenic Effect | Inhibition of testosterone-stimulated prostate growth | 4.64 - 21.5 mg/kg p.o. | Rat | [8][9] |

| Glucocorticoid Effect | Reduction in thymus and adrenal weight | 21.5 - 100 mg/kg p.o. | Rat |[8][9] |

Key Experimental Protocols

The mechanisms of CMA have been elucidated through various in vitro and in vivo experiments.

Protocol: In Vitro Competitive Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of CMA for specific hormone receptors.

-

Objective: To quantify the affinity of CMA for human progesterone, androgen, and glucocorticoid receptors.

-

Methodology:

-

Receptor Preparation: Recombinant human receptors (PR, AR, GR) are expressed and isolated from a suitable cell system (e.g., Sf9 insect cells, CHO cells).

-

Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]R5020 for PR, [³H]methyltrienolone for AR) is incubated with the receptor preparation.

-

Incubation: The incubation is performed in the presence of varying concentrations of unlabeled CMA. CMA competes with the radioligand for binding to the receptor.

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand, typically via vacuum filtration through glass fiber filters which trap the receptor-ligand complexes.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of CMA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

References

- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]

- 4. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Negative feedback effects of chlormadinone acetate and ethynylestradiol on gonadotropin secretion in patients with prostatic cancer and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of human gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors | Semantic Scholar [semanticscholar.org]

Chlormadinone Acetate: An In-Depth Technical Guide to its Anti-Androgenic Properties and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormadinone (B195047) acetate (B1210297) (CMA) is a potent synthetic progestin with significant anti-androgenic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-androgenic effects, focusing on its interaction with the androgen receptor (AR) and subsequent modulation of downstream signaling pathways. This document details the experimental protocols for key assays used to characterize its activity and presents quantitative data on its binding affinities and inhibitory concentrations. Furthermore, this guide illustrates the involved signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Chlormadinone acetate, a 17α-acetoxyprogesterone derivative, is a multi-faceted steroidal compound utilized in hormone therapy and contraception.[1][2] Beyond its primary progestogenic activity, CMA exhibits pronounced anti-androgenic effects, making it a subject of significant interest for treating androgen-dependent conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and dermatological disorders like acne and hirsutism.[1][3][4] The anti-androgenic activity of CMA stems from a multi-pronged mechanism of action, which includes competitive antagonism of the androgen receptor, inhibition of 5α-reductase, and antigonadotropic effects.[1][2][5] This guide will dissect these mechanisms, providing a detailed examination of the signaling cascades and the experimental evidence that substantiates our current understanding.

Mechanisms of Anti-Androgenic Action

Chlormadinone acetate's anti-androgenic profile is attributed to three primary mechanisms:

-

Competitive Androgen Receptor Antagonism: CMA directly competes with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the androgen receptor.[6] This competitive inhibition prevents the conformational changes in the AR necessary for its activation, subsequent nuclear translocation, and binding to androgen response elements (AREs) on target genes.[7][8] By blocking these initial steps, CMA effectively curtails the transcription of androgen-dependent genes.[7]

-

Inhibition of 5α-Reductase: CMA has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[4][5] This inhibition reduces the intracellular concentration of DHT in androgen-sensitive tissues like the prostate and skin, thereby diminishing the overall androgenic signal.[4]

-

Antigonadotropic Effects: Through its progestogenic activity, CMA exerts negative feedback on the hypothalamic-pituitary-gonadal axis.[1][5] This leads to a suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[5] The decreased LH levels result in lower testicular androgen production.[9]

Signaling Pathways

The anti-androgenic effects of chlormadinone acetate are mediated through the modulation of the androgen receptor signaling pathway. The following diagram illustrates the canonical androgen signaling pathway and the points of intervention by CMA.

References

- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 4. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]

- 6. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chlormadinone Acetate: A Technical Guide to its Progestogenic and Glucocorticoid Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormadinone acetate (B1210297) (CMA) is a synthetic progestin derived from 17α-hydroxyprogesterone, utilized primarily in hormonal contraception and hormone replacement therapy.[1][2] This technical guide provides an in-depth analysis of its progestogenic and glucocorticoid properties, supported by quantitative data from in vitro and in vivo studies. The document elucidates the compound's receptor binding affinity, signaling pathways, and the experimental methodologies used to characterize its activity. All quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Chlormadinone acetate is a potent progestogen with a strong affinity for the progesterone (B1679170) receptor (PR).[3] Its mechanism of action primarily involves mimicking the effects of natural progesterone, leading to the inhibition of ovulation, transformation of the endometrium, and changes in cervical mucus, all of which contribute to its contraceptive efficacy.[4][5] In addition to its primary progestogenic activity, CMA also exhibits anti-androgenic and slight glucocorticoid effects.[1] Understanding the full hormonal profile of CMA, particularly its interaction with the glucocorticoid receptor (GR), is crucial for a comprehensive assessment of its therapeutic applications and potential side effects.

Progestogenic and Glucocorticoid Activity: Quantitative Data

The progestogenic and glucocorticoid effects of Chlormadinone acetate have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its receptor binding affinity and biological activity.

Table 1: In Vitro Receptor Binding Affinity of Chlormadinone Acetate (CMA) and its Metabolites

| Compound | Progesterone Receptor (PR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) | Reference Compound (Ki, nM) |

| CMA | 2.5[6][7] | 3.8[6][7] | 16[6][7] | R5020 (PR): 4.3[6][7], Methyltrienolone (AR): 2.9[6][7], Dexamethasone (GR): 1.2[6][7] |

| 3α-OH-CMA | 13[6][7] | 83[6][7] | 69[6][7] | |

| 3β-OH-CMA | 6.0[6][7] | 20[6][7] | 21[6][7] |

Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Table 2: In Vivo Progestogenic and Glucocorticoid Activity of Chlormadinone Acetate (CMA) and its Metabolites

| Compound | Progestomimetic Activity (Rabbit Endometrial Proliferation Test) | Glucocorticoid Properties (Reduction in Thymus and Adrenal Gland Weights in Rats) |

| CMA | Similar to 3α-OH-CMA and 3β-OH-CMA[6][7] | Demonstrated[6][7] |

| 3α-OH-CMA | Similar to CMA and 3β-OH-CMA[6][7] | Demonstrated[6][7] |

| 3β-OH-CMA | Similar to CMA and 3α-OH-CMA[6][7] | Not Demonstrated[6][7] |

Signaling Pathways

The biological effects of Chlormadinone acetate are mediated through its interaction with specific intracellular receptors, namely the progesterone and glucocorticoid receptors, which are ligand-activated transcription factors.[8][9]

Progesterone Receptor (PR) Signaling Pathway

Upon entering the cell, CMA binds to the progesterone receptor located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[10] Within the nucleus, the CMA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[11] This genomic pathway is the primary mechanism through which CMA exerts its progestogenic effects.[8][10] Additionally, non-genomic signaling pathways involving rapid activation of cytoplasmic kinases have also been described for progesterone, contributing to the diverse physiological responses.[12]

Caption: Progesterone Receptor Signaling Pathway.

Glucocorticoid Receptor (GR) Signaling Pathway

Similar to its interaction with the PR, CMA can also bind to the glucocorticoid receptor in the cytoplasm, which is also complexed with heat shock proteins.[9] Ligand binding initiates the dissociation of the chaperone proteins, dimerization of the GR, and its translocation into the nucleus. In the nucleus, the CMA-GR complex can modulate gene expression in several ways: by binding directly to glucocorticoid response elements (GREs) to activate or repress gene transcription, or by interacting with other transcription factors to influence their activity in a DNA-binding-independent manner (tethering).[9]

Caption: Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols

The characterization of the progestogenic and glucocorticoid effects of Chlormadinone acetate relies on a series of well-established in vitro and in vivo experimental protocols.

In Vitro Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of CMA to the progesterone and glucocorticoid receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Principle: The assay measures the ability of an unlabeled test compound (CMA) to compete with a radiolabeled ligand for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki.

Methodology:

-

Preparation of Receptor Source:

-

Cytosol containing the receptor of interest is prepared from appropriate tissues (e.g., rat uterus for PR, rat thymus for GR) or from cells engineered to express the human receptors.

-

Tissues are homogenized in a suitable buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and centrifuged at high speed to obtain the cytosolic fraction.

-

The protein concentration of the cytosol is determined using a standard method such as the Bradford or BCA assay.

-

-

Binding Assay:

-

A constant concentration of the radiolabeled ligand (e.g., [³H]promegestone for PR, [³H]dexamethasone for GR) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (CMA) are added to compete for binding.

-

Non-specific binding is determined in the presence of a large excess of the unlabeled reference compound.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

-

Quantification and Data Analysis:

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Radioligand Binding Assay Workflow.

In Vitro Reporter Gene Assay

This assay is used to determine the functional activity (agonistic or antagonistic) of CMA on the progesterone and glucocorticoid receptors.

Objective: To measure the ability of a compound to modulate receptor-mediated gene transcription.

Principle: Cells are co-transfected with two plasmids: one expressing the receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements. Activation of the receptor by an agonist (like CMA) leads to the expression of the reporter gene, which can be quantified.

Methodology:

-

Cell Culture and Transfection:

-

A suitable cell line (e.g., HEK293T, HeLa) is cultured in appropriate media.

-

Cells are transiently transfected with an expression vector for the human progesterone or glucocorticoid receptor and a reporter plasmid containing a luciferase gene downstream of a promoter with PREs or GREs.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

-

-

Compound Treatment:

-

After transfection, cells are treated with various concentrations of the test compound (CMA) or a reference agonist (e.g., progesterone or dexamethasone).

-

To assess antagonistic activity, cells are co-treated with a known agonist and the test compound.

-

-

Cell Lysis and Luciferase Assay:

-

Following treatment, cells are lysed to release the cellular contents, including the expressed luciferase enzymes.

-

The lysate is then mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.

-

If a dual-luciferase system is used, the activities of both firefly and Renilla luciferases are measured sequentially.

-

-

Data Analysis:

-

The activity of the experimental reporter (firefly luciferase) is normalized to the activity of the control reporter (Renilla luciferase).

-

Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

In Vivo Rabbit Endometrial Proliferation Test (McPhail or Clauberg Test)

This is a classic bioassay to assess the progestogenic activity of a compound.

Objective: To evaluate the ability of a compound to induce endometrial proliferation in estrogen-primed immature female rabbits.

Principle: Immature female rabbits are first treated with an estrogen to induce proliferation of the uterine endometrium. Subsequent administration of a progestogen (like CMA) causes the endometrium to undergo secretory transformation, the extent of which is assessed histologically.

Methodology:

-

Animal Model: Immature female rabbits are used.

-

Estrogen Priming: The animals are pre-treated with a standard dose of estrogen (e.g., estradiol (B170435) benzoate) for a defined period (e.g., 6 days) to stimulate endometrial growth.

-

Progestogen Treatment: Following estrogen priming, the animals are treated with the test compound (CMA) or a vehicle control for a specified duration (e.g., 5 days).

-

Histological Evaluation: At the end of the treatment period, the animals are euthanized, and their uteri are collected. The uterine tissue is fixed, sectioned, and stained for histological examination.

-

Scoring: The degree of endometrial proliferation and glandular development is scored on a standardized scale (e.g., McPhail scale) to quantify the progestogenic effect.

In Vivo Glucocorticoid Activity Assay (Thymus and Adrenal Gland Weight Reduction in Rats)

This assay is used to assess the in vivo glucocorticoid activity of a compound.

Objective: To determine if a compound exhibits glucocorticoid-like effects by measuring its ability to cause thymus and adrenal gland involution in rats.

Principle: Glucocorticoids are known to induce apoptosis in lymphoid tissues, leading to a reduction in thymus weight. They also suppress the hypothalamic-pituitary-adrenal (HPA) axis, resulting in decreased ACTH secretion and subsequent adrenal gland atrophy.

Methodology:

-

Animal Model: Immature or adrenalectomized male or female rats are used.

-

Compound Administration: The animals are treated with the test compound (CMA), a reference glucocorticoid (e.g., dexamethasone), or a vehicle control for a defined period (e.g., 6 days).

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and the thymus and adrenal glands are carefully dissected and weighed.

-

Data Analysis: The weights of the thymus and adrenal glands are normalized to the body weight of the animals. A significant reduction in the organ weights of the treated group compared to the control group indicates glucocorticoid activity.

Conclusion

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Glucocorticoid production in the thymus and brain: Immunosteroids and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Rapid Johansson's technic for the determination of blood progesterone and its use in obstetrics and gynecology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carl Clauberg - Wikipedia [en.wikipedia.org]

- 5. Glucocorticoid Receptor Antagonist Administration Prevents Adrenal Gland Atrophy in an ACTH-Independent Cushing's Syndrome Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Effects of progesterone and nomegestrol acetate on the endometrial epithelium of the rabbit. A study with scanning electron microscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. Prolonged treatment with the synthetic glucocorticoid methylprednisolone affects adrenal steroidogenic function and response to inflammatory stress in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucocorticoid Abnormalities in Female Rats Exposed to a Predator-Based Psychosocial Stress Model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Systemic immunostimulation induces glucocorticoid-mediated thymic involution succeeded by rebound hyperplasia which is impaired in aged recipients [frontiersin.org]

- 12. Glucocorticoid Production and Regulation in Thymus: Of Mice and Birds - PMC [pmc.ncbi.nlm.nih.gov]

Chlormadinone Acetate: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Chlormadinone (B195047) Acetate (B1210297) (CMA), a synthetic progestin with significant applications in hormonal contraception and therapy. This document details its chemical identifiers, physicochemical properties, and explores its mechanism of action through various signaling pathways. Detailed experimental protocols for its synthesis and analysis are also provided to support further research and development.

Molecular Structure and Identifiers

Chlormadinone acetate is a synthetic pregnane (B1235032) steroid derived from 17α-hydroxyprogesterone.[1] Its structure is characterized by a chlorine atom at the C6 position and a double bond between the C6 and C7 positions.[1]

Chemical Structure:

Table 1: Chemical Identifiers of Chlormadinone Acetate

| Identifier | Value |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

| CAS Number | 302-22-7 |

| Molecular Formula | C23H29ClO4 |

| Molecular Weight | 404.93 g/mol [2] |

| Synonyms | CMA, Gestafortin, Luteran, Prostal[3] |

Physicochemical Properties

The physicochemical properties of Chlormadinone Acetate are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Chlormadinone Acetate

| Property | Value |

| Melting Point | 212-214 °C[4] |

| Boiling Point | 512.5 ± 50.0 °C (Predicted) |

| Solubility | Practically insoluble in water; Soluble in methanol, ethanol, and chloroform[2] |

| pKa | Not readily available in the literature. |

Experimental Protocols

Determination of Melting Point

Method: Capillary Melting Point Method[1][5][6][7][8]

-

Sample Preparation: A small amount of finely powdered, dry Chlormadinone Acetate is packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar device) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate to approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has liquefied is recorded as the completion of melting. The range between these two temperatures is the melting range.

-

Determination of Solubility

Method: Shake-Flask Method[9][10][11][12][13]

-

Preparation of Saturated Solution: An excess amount of Chlormadinone Acetate is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Chlormadinone Acetate in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Mechanism of Action and Signaling Pathways

Chlormadinone Acetate exerts its biological effects primarily through its interaction with steroid hormone receptors. It is a potent progestin, a moderate antiandrogen, and has weak glucocorticoid activity.[14]

Progestogenic Activity

CMA is a potent agonist of the progesterone (B1679170) receptor (PR). Upon binding to the PR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, modulating the transcription of target genes. This activity is responsible for its contraceptive effects, including inhibition of ovulation and changes in the endometrium and cervical mucus.

Anti-androgenic Activity

CMA also acts as an antagonist of the androgen receptor (AR).[7] It competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby preventing the receptor's activation and the subsequent transcription of androgen-responsive genes.[15] This mechanism underlies its use in treating androgen-dependent conditions such as hirsutism and acne.

Synthesis and Analysis Workflow

Synthesis Workflow

Chlormadinone Acetate can be synthesized from 17α-hydroxyprogesterone acetate. A general workflow involves the introduction of a double bond at the C6 position followed by chlorination.

A detailed synthesis protocol is described in various patents and chemical literature, often involving multiple steps of protection, reaction, and deprotection to achieve the desired stereochemistry and functionalization.[16][17]

Analytical Workflow

The quantification of Chlormadinone Acetate in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[4][15]

Experimental Protocol for LC-MS/MS Analysis: [4][15]

-

Sample Preparation:

-

To a 200 µL plasma sample, add an internal standard (e.g., deuterated CMA).

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Vortex and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both CMA and the internal standard.

-

Conclusion

This technical guide has provided a detailed examination of the molecular structure and chemical properties of Chlormadinone Acetate. The tabulated data on its identifiers and physicochemical properties, along with detailed experimental protocols, offer a valuable resource for researchers. The elucidation of its signaling pathways through graphical representations provides a clear understanding of its mechanism of action. This comprehensive information is intended to support and facilitate ongoing and future research and development efforts involving this important pharmaceutical compound.

References

- 1. chm.uri.edu [chm.uri.edu]

- 2. veeprho.com [veeprho.com]

- 3. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. enamine.net [enamine.net]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. bioassaysys.com [bioassaysys.com]

- 14. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Chlormadinone acetate synthesis - chemicalbook [chemicalbook.com]

- 17. EP1359154A1 - Further syntheses of cyproterone acetate - Google Patents [patents.google.com]

An In-depth Exploration of Chlormadinone's Binding Affinity for Progesterone Receptors

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of Chlormadinone Acetate's (CMA) binding affinity for the progesterone (B1679170) receptor (PR). It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and endocrine pharmacology. This document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways associated with CMA's interaction with the progesterone receptor.

Quantitative Analysis of Binding Affinity

Chlormadinone Acetate is a potent synthetic progestin that exhibits a high binding affinity for the human progesterone receptor. The inhibitory constant (Ki) is a critical measure of a compound's binding affinity, with a lower Ki value indicating a stronger affinity. In a key comparative study, the binding affinity of CMA and its metabolites for the human progesterone receptor was determined using a competitive radioligand binding assay. The results of this analysis are summarized in the table below, providing a clear comparison of the binding affinities of CMA, its primary metabolites (3α-OH-CMA and 3β-OH-CMA), and a reference progestin, R5020.[1][2]

| Compound | Ki (nM) for Human Progesterone Receptor |

| Chlormadinone Acetate (CMA) | 2.5 |

| 3α-hydroxy-CMA | 13 |

| 3β-hydroxy-CMA | 6.0 |

| R5020 (Reference Progestin) | 4.3 |

Data sourced from Schleicher et al., 2009.[1][2]

The data clearly indicates that Chlormadinone Acetate possesses a very high affinity for the human progesterone receptor, with a Ki value of 2.5 nM.[1][2] Its affinity is notably stronger than its 3α- and 3β-hydroxy metabolites. This high affinity underscores its potent progestogenic activity.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity of Chlormadinone Acetate for the progesterone receptor is typically achieved through a competitive radioligand binding assay. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[3]

Principle

This assay measures the ability of an unlabeled compound (the "competitor," in this case, Chlormadinone Acetate) to displace a radiolabeled ligand that is specifically bound to the progesterone receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.

Detailed Methodology

The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound for the human progesterone receptor.

2.2.1. Materials and Reagents

-

Receptor Source: Human progesterone receptor. This can be obtained from various sources, including cytosol preparations from progesterone target tissues (e.g., human uterus) or from cell lines that endogenously express the human progesterone receptor, such as the T47D breast cancer cell line.[4][5][6]

-

Radioligand: A high-affinity, radiolabeled progestin, such as [³H]-Promegestone (R5020).

-

Test Compound: Chlormadinone Acetate (unlabeled).

-

Reference Compound: Unlabeled Promegestone (R5020) or another known progestin.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.

-

Wash Buffer: Ice-cold Tris-HCl buffer.

-

Scintillation Cocktail: A solution used for the detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Multi-well Plates: For performing the assay.

-

Scintillation Counter: To measure radioactivity.

2.2.2. Experimental Procedure

-

Receptor Preparation:

-

If using a cell line (e.g., T47D), cells are cultured to a sufficient density, harvested, and homogenized in a cold lysis buffer.

-

The homogenate is then centrifuged to pellet the cell membranes containing the progesterone receptors.

-

The membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.

-

-

Assay Setup:

-

The assay is typically performed in 96-well plates.

-

To each well, the following are added in a specific order:

-

A fixed amount of the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (Chlormadinone Acetate) or the reference compound.

-

A fixed concentration of the radiolabeled ligand ([³H]-R5020).

-

-

Control wells are included to determine total binding (no competitor) and non-specific binding (a high concentration of unlabeled reference compound).

-

-

Incubation:

-

The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

-

The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification of Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

2.2.3. Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration, and a sigmoidal dose-response curve is generated. The IC50 value is the concentration of the competitor that corresponds to 50% of the maximal specific binding.

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Below is a graphical representation of the experimental workflow.

Progesterone Receptor Signaling Pathways

The binding of Chlormadinone Acetate to the progesterone receptor initiates a cascade of molecular events that ultimately lead to a physiological response. Progesterone receptor signaling is complex and can be broadly categorized into two main pathways: the classical genomic pathway and the non-classical, rapid signaling pathway.[7][8][9][10]

Classical Genomic Signaling

The classical pathway involves the direct regulation of gene expression by the progesterone receptor.

-

Ligand Binding: In its inactive state, the progesterone receptor is located in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs). The binding of a progestin, such as Chlormadinone Acetate, induces a conformational change in the receptor.

-

Dimerization and Nuclear Translocation: This conformational change leads to the dissociation of the heat shock proteins, phosphorylation of the receptor, and its dimerization. The activated receptor dimer then translocates into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the receptor dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.

-

Recruitment of Co-regulators: The DNA-bound receptor then recruits a variety of co-activator or co-repressor proteins. This complex modulates the rate of transcription of target genes, leading to changes in protein synthesis and ultimately a cellular response.

Non-Classical (Rapid) Signaling

In addition to the classical genomic pathway, progesterone receptors can also mediate rapid, non-genomic effects.[7][8][9][10] These actions are initiated at the cell membrane and do not directly involve gene transcription.

-

Membrane-Associated Receptors: A subpopulation of progesterone receptors is localized to the cell membrane.

-

Activation of Kinase Cascades: Upon ligand binding, these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

-

Cross-talk with Genomic Signaling: These rapid signaling events can, in turn, modulate the activity of the nuclear progesterone receptor and other transcription factors, thereby influencing gene expression indirectly. This cross-talk between the non-classical and classical pathways provides an additional layer of complexity and regulation to progesterone signaling.

The following diagram illustrates the key components of both the classical and non-classical progesterone receptor signaling pathways.

Conclusion

Chlormadinone Acetate demonstrates a high binding affinity for the human progesterone receptor, which is consistent with its potent progestogenic effects. The quantitative data, derived from robust experimental methodologies such as competitive radioligand binding assays, provides a solid foundation for understanding its pharmacological profile. Furthermore, the elucidation of the classical and non-classical progesterone receptor signaling pathways offers a deeper insight into the molecular mechanisms through which Chlormadinone Acetate exerts its physiological effects. This comprehensive understanding is paramount for the continued development and optimization of progestin-based therapies in various clinical applications.

References

- 1. [PDF] Classical and Non-Classical Progesterone Signaling in Breast Cancers | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone [frontiersin.org]

- 7. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review | MDPI [mdpi.com]

- 9. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

A Technical Guide to the Historical Development and Initial Therapeutic Applications of Chlormadinone Acetate

This technical guide provides a comprehensive overview of the historical development, initial synthesis, and early therapeutic applications of Chlormadinone (B195047) Acetate (B1210297) (CMA). It is intended for researchers, scientists, and professionals in the field of drug development.

Historical Development

Chlormadinone acetate, a synthetic progestin, emerged from the intense research into steroidal hormones in the mid-20th century. It is considered a "first-generation" progestin.[1]

Discovery and Synthesis

Chlormadinone acetate was first synthesized in 1961.[2][3][4] It is a derivative of 17α-hydroxyprogesterone, a lineage of progestins that began with the development of 17-acetoxyprogesterone (B10779386) in 1954.[1] The synthesis of CMA involves the introduction of a chlorine atom at the C6 position and the creation of a double bond between C4 and C5, and C6 and C7 of the steroid nucleus. This chemical modification resulted in a potent, orally active progestogen.

Market Introduction and Early Formulations

CMA was introduced for medical use in 1965.[1] In the United States, it was marketed by Eli Lilly under the brand name C-Quens in combination with mestranol.[1] This product was notable for being the first sequential oral contraceptive pill introduced in the U.S.[1]

Regulatory Challenges and Re-evaluation

In 1970, CMA was withdrawn from some markets due to concerns about the development of mammary tumors in beagle dogs used in toxicity studies.[1] This led to the U.S. FDA withdrawing its approval for all products containing chlormadinone acetate in 1972.[5] However, subsequent research established significant species-specific differences in mammary gland response to progestogens, and the findings in dogs were determined not to be applicable to humans.[1] Consequently, CMA continued to be used in other countries and was later reintroduced in various formulations.[1][5]

Initial Therapeutic Applications

The unique properties of Chlormadinone Acetate led to its investigation and use in several therapeutic areas shortly after its development.

Hormonal Contraception

The primary initial application of CMA was in hormonal contraception.[3][5]

-

Combined Oral Contraceptives: It was a key component of the first sequential contraceptive pill, C-Quens, which involved taking an estrogen alone for the first part of the menstrual cycle, followed by a combination of estrogen and CMA.[1][5]

-

Progestogen-Only Pill ("Minipill"): CMA holds the distinction of being the first progestogen to be studied for use as a progestogen-only contraceptive pill.[1]

Gynecological Disorders

CMA was also utilized for the management of various gynecological conditions. It was frequently used in combination with an estrogen, such as mestranol, for the treatment of dysmenorrhea (painful menstruation) and threatened abortion.[5]

Androgen-Dependent Conditions

The anti-androgenic properties of CMA were recognized early on, leading to its use in conditions exacerbated by male hormones.[6][7] These applications included the treatment of acne and hirsutism (excessive hair growth) in women.[1][7] In some countries, such as Japan, it was also used to treat androgen-dependent conditions in men, including prostate cancer and benign prostatic hyperplasia (BPH).[1]

Hormone Replacement Therapy (HRT)

Chlormadinone acetate was used as an orally effective progestogen component in hormone replacement therapy for postmenopausal women.[2][8]

Mechanism of Action

Chlormadinone acetate exerts its therapeutic effects through a multi-faceted mechanism of action involving progestogenic, anti-androgenic, and antigonadotropic activities.[1][6]

-

Progestogenic Activity: CMA is a potent agonist of the progesterone (B1679170) receptor.[1][5][6] This binding is responsible for its contraceptive effects, which include altering the endometrium to make it unsuitable for implantation and increasing the viscosity of cervical mucus to impede sperm penetration.[6][7]

-

Anti-androgenic Activity: CMA acts as an antagonist at the androgen receptor, competitively inhibiting the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2][6] It also inhibits the enzyme 5-alpha-reductase, which is responsible for converting testosterone to the more potent DHT.[2][5][6]

-

Antigonadotropic Effects: Through its progestogenic activity, CMA exerts negative feedback on the hypothalamus and pituitary gland.[5][6] This suppresses the secretion of gonadotropin-releasing hormone (GnRH), which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] The suppression of the LH surge is the primary mechanism for inhibiting ovulation, which is central to its contraceptive efficacy.[6][9]

Quantitative Data from Early Studies

The following table summarizes key quantitative data from early clinical investigations into Chlormadinone Acetate.

| Parameter | Dosage | Efficacy / Effect | Citation |

| Ovulation Inhibition | 1 mg/day | 68% effective | [1] |

| 2 mg/day | 85% effective | [1] | |

| 4 mg/day | 100% effective | [1] | |

| Contraceptive Dose | 0.5 mg/day | Effective as a progestogen-only pill | [1] |

| Endometrial Transformation | 25 mg/cycle | Sufficient to induce endometrial changes | [1] |

Experimental Protocols: Synthesis Overview

A plausible synthetic workflow would involve:

-

Preparation of Precursor : Starting with 17α-acetoxyprogesterone.

-

Epoxidation : Introduction of an epoxide ring at the 6,7 position.

-

Chlorohydrin Formation : Opening of the epoxide ring with hydrochloric acid to form an intermediate chlorohydrin. This step introduces the key chlorine atom.

-

Dehydration and Dehydrogenation : The removal of water and the introduction of a second double bond to create the final 4,6-diene structure characteristic of Chlormadinone Acetate.

References

- 1. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. At 10 years of chlormadinone use in Latin America: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]

- 7. What is Chlormadinone Acetate used for? [synapse.patsnap.com]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Chlormadinone Acetate: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Chlormadinone (B195047) acetate (B1210297) (CMA), a synthetic progestin, has been a cornerstone in hormonal therapy and contraception for decades. Its efficacy and safety profile are intrinsically linked to its journey through the body—a complex interplay of absorption, distribution, metabolism, and excretion. This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of CMA, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways to support further research and drug development endeavors.

Pharmacokinetic Profile of Chlormadinone Acetate

The pharmacokinetic properties of Chlormadinone acetate have been characterized in several clinical studies. Following oral administration, CMA is rapidly and almost completely absorbed, exhibiting high bioavailability.[1] It is extensively bound to plasma proteins, primarily albumin.[2] The pharmacokinetic parameters of CMA are summarized in the tables below, providing a quantitative overview of its behavior in vivo.

Table 1: Single-Dose Pharmacokinetics of Chlormadinone Acetate (2 mg)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | ~1600 pg/mL | [3] |

| Tmax (Time to Peak Concentration) | 1 - 2 hours | [3] |

| Terminal Half-life (t1/2,z) | ~25 hours | [3] |

Table 2: Steady-State Pharmacokinetics of Chlormadinone Acetate (2 mg/day, multiple dosing)

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | ~2000 pg/mL | [3] |

| Trough Plasma Concentration | 400 - 500 pg/mL | [3] |

| Terminal Half-life (t1/2,z) | 36 - 39 hours | [3] |

| Accumulation Factor | 1.7 - 2 | [3] |

The Metabolic Journey of Chlormadinone Acetate

The biotransformation of Chlormadinone acetate is a multi-step process primarily occurring in the liver. The main metabolic pathways involve reduction, hydroxylation, and deacetylation, leading to the formation of various metabolites.[2] These metabolic transformations are crucial for the detoxification and subsequent elimination of the compound from the body.

The primary metabolic reactions include:

-

Hydroxylation: This is a key step in the metabolism of CMA, leading to the formation of hydroxylated metabolites. The most prominent among these are 3α-hydroxy-CMA and 3β-hydroxy-CMA.[2] In vitro studies using human liver microsomes have also identified 2α-hydroxychlormadinone as a major metabolite, particularly under conditions of enzyme induction.[2]

-

Reduction: The reduction of the keto group is another significant metabolic pathway.

-

Deacetylation: The removal of the acetate group also contributes to the biotransformation of CMA.

Following these transformations, the metabolites are often conjugated, primarily with glucuronic acid, to increase their water solubility and facilitate their excretion.

Metabolic Pathway of Chlormadinone Acetate

The following diagram illustrates the proposed metabolic pathway of Chlormadinone acetate, highlighting the key enzymatic reactions and the resulting metabolites.

Metabolic pathway of Chlormadinone Acetate.

Elimination of Chlormadinone Acetate and its Metabolites

The elimination of Chlormadinone acetate and its metabolites occurs through both renal and fecal routes. Following the administration of radiolabeled CMA, approximately 45% of the radioactivity is recovered in the urine and 42% in the feces.[3] This indicates that both urinary and biliary excretion are significant pathways for the elimination of CMA and its biotransformation products. The mean total recovery of the administered dose is approximately 87.3%.[3]

Experimental Protocols

The characterization of the pharmacokinetics and metabolism of Chlormadinone acetate relies on robust and sensitive analytical methodologies. Below are detailed protocols for the key experiments cited in this guide.

Protocol 1: Quantitative Analysis of Chlormadinone Acetate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is employed for the determination of CMA concentrations in plasma samples to derive pharmacokinetic parameters.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 1.0 mL of human plasma, add an internal standard (e.g., a structurally similar steroid).

- Vortex the sample briefly.

- Add 5.0 mL of a suitable organic solvent (e.g., a mixture of n-hexane and diethyl ether).

- Vortex vigorously for 2 minutes to ensure thorough extraction.

- Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

- Carefully transfer the upper organic layer to a clean glass tube.

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis:

- Gas Chromatograph: Agilent 7890B GC system (or equivalent).

- Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Injector: Splitless mode, with an injection volume of 1-2 µL.

- Injector Temperature: 280°C.

- Oven Temperature Program:

- Initial temperature: 180°C, hold for 1 minute.

- Ramp to 290°C at a rate of 20°C/min.

- Hold at 290°C for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system (or equivalent).

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for CMA and the internal standard.

Protocol 2: Determination of Chlormadinone Acetate Excretion using Radiolabeled Compound and Liquid Scintillation Counting

This protocol is used to determine the routes and extent of excretion of CMA and its metabolites.

1. Dosing and Sample Collection:

- Administer a single oral dose of radiolabeled (e.g., ¹⁴C-labeled) Chlormadinone acetate to healthy volunteers.

- Collect all urine and feces samples at predetermined intervals for a period sufficient to ensure near-complete recovery of the administered radioactivity (typically 7-10 days or until radioactivity in excreta falls to background levels).

- Record the total volume of urine and the total weight of feces for each collection period.

2. Sample Preparation:

- Urine:

- Thoroughly mix the urine collected over each interval.

- Pipette a known aliquot (e.g., 1 mL) of urine directly into a liquid scintillation vial.

- Add 10-15 mL of a suitable liquid scintillation cocktail (e.g., Ultima Gold™).

- Vortex the vial to ensure a homogenous mixture.

- Feces:

- Homogenize the entire fecal sample from each collection period with a known volume of water to create a slurry.

- Weigh a small aliquot (e.g., 100-200 mg) of the fecal homogenate into a combustible cone.

- Dry the sample in an oven.

- Combust the dried sample in a sample oxidizer.

- The resulting ¹⁴CO₂ is trapped in a suitable absorbent solution mixed with a scintillation cocktail.

3. Liquid Scintillation Counting:

- Liquid Scintillation Counter: A modern liquid scintillation counter (e.g., PerkinElmer Tri-Carb).

- Counting Protocol:

- Place the prepared vials in the counter.

- Allow the samples to dark-adapt for at least one hour to minimize chemiluminescence.

- Count each sample for a sufficient duration to achieve acceptable counting statistics.

- Use an appropriate quench correction method (e.g., external standard or channels ratio) to determine the disintegrations per minute (DPM) from the measured counts per minute (CPM).

- Data Analysis:

- Calculate the total radioactivity excreted in urine and feces for each time interval.

- Determine the cumulative excretion over the entire study period.

- Express the results as a percentage of the administered radioactive dose.

Experimental Workflow for Pharmacokinetic and Metabolism Studies

The following diagram outlines the logical workflow for conducting in vivo pharmacokinetic and metabolism studies of Chlormadinone acetate.

Experimental workflow for CMA studies.

Conclusion

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Chlormadinone acetate. The quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects of CMA's disposition in the body is essential for optimizing its therapeutic use, ensuring patient safety, and guiding the development of new hormonal therapies. Further research focusing on the specific cytochrome P450 enzymes involved in CMA metabolism and the pharmacological activity of its metabolites will continue to enhance our knowledge of this important therapeutic agent.

References

- 1. openanesthesia.org [openanesthesia.org]

- 2. The metabolism of antifertility steroids. The in virto metabolism of chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of chlormadinone acetate following single and multiple oral dosing of chlormadinone acetate (2 mg) and ethinylestradiol (0.03 mg) and elimination and clearance of a single dose of radiolabeled chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlormadinone Acetate: A Deep Dive into Gonadotropin Suppression and Ovulation Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormadinone (B195047) acetate (B1210297) (CMA), a potent synthetic progestin, has been a subject of extensive research due to its profound effects on the reproductive endocrine system. This technical guide provides a comprehensive overview of the mechanisms by which CMA modulates gonadotropin secretion and inhibits ovulation. Through a detailed examination of its molecular interactions, signaling pathways, and clinical effects, this document serves as an in-depth resource for professionals in reproductive biology and pharmaceutical development. Quantitative data from key studies are summarized, experimental methodologies are detailed, and complex biological processes are visualized to facilitate a thorough understanding of CMA's pharmacological profile.

Introduction

Chlormadinone acetate is a derivative of 17α-hydroxyprogesterone with strong progestogenic and anti-androgenic properties.[1][2] Its primary clinical applications are in hormonal contraception and hormone replacement therapy. The contraceptive efficacy of CMA is largely attributed to its potent inhibitory effects on ovulation, which are mediated through the suppression of gonadotropin secretion.[3] This document explores the intricate mechanisms underlying these effects, providing a technical foundation for further research and development.

Molecular Mechanism of Action

CMA exerts its effects primarily by acting as a potent agonist at the progesterone (B1679170) receptor (PR).[4] Its binding affinity for the human progesterone receptor is high, with a reported Ki value of 2.5 nM.[1][5] This strong interaction mimics the effects of endogenous progesterone, initiating a cascade of intracellular signaling events that ultimately modulate gene expression in target tissues.

In addition to its progestogenic activity, CMA also exhibits significant anti-androgenic effects by competitively inhibiting the androgen receptor (AR).[2] Its binding affinity for the human androgen receptor (Ki = 3.8 nM) is comparable to its affinity for the progesterone receptor.[1][5] This dual activity contributes to its clinical profile, particularly in the management of androgen-dependent conditions. CMA also displays a weaker affinity for the glucocorticoid receptor.[1][5]

Effects on Gonadotropin Secretion

The cornerstone of CMA's contraceptive action is its ability to suppress the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary gland.[2][6] This is achieved through a negative feedback mechanism on the hypothalamic-pituitary-ovarian (HPO) axis.[7]

By activating progesterone receptors in the hypothalamus, CMA is thought to reduce the pulsatile release of gonadotropin-releasing hormone (GnRH).[4][8] This, in turn, leads to a decrease in the synthesis and secretion of both LH and FSH from the pituitary gonadotrophs. The suppression of the mid-cycle LH surge is a critical event in preventing ovulation.[9]

Signaling Pathway for Gonadotropin Suppression

Inhibition of Ovulation

The suppression of gonadotropin secretion, particularly the blunting of the mid-cycle LH surge, directly leads to the inhibition of ovulation.[9] Without the LH surge, the final maturation of the dominant ovarian follicle and the subsequent release of the oocyte are prevented.

Studies have demonstrated a clear dose-dependent effect of CMA on ovulation inhibition. At a daily dose of 0.5 mg, ovulation is not consistently suppressed, and the contraceptive effect relies more on changes to the cervical mucus and endometrium.[6][10] However, at higher doses, ovulation inhibition becomes the primary mechanism of action.

Quantitative Data on Ovulation Inhibition

| Daily Dose of CMA | Ovulation Inhibition Rate | Reference |

| 1 mg | 68% | [6] |

| 2 mg | 85% | [6] |

| 4 mg | 100% | [6] |

| 10 mg (5 mg twice daily) | Confirmed antiovulatory action | [9] |

Experimental Protocols

Study on Dose-Dependent Ovulation Inhibition

-

Objective: To determine the oral ovulation-inhibiting dosage of CMA in women.

-

Methodology: This study likely involved a dose-escalation design where different cohorts of healthy, regularly cycling women received varying daily doses of CMA (e.g., 1 mg, 2 mg, and 4 mg).[6]

-

Duration: Treatment would typically span one or more menstrual cycles.

-

Parameters Monitored: Ovulation was likely assessed by measuring serum progesterone levels in the luteal phase, monitoring follicular development via ultrasound, and tracking urinary LH to detect a surge.

-

Outcome: The percentage of cycles in which ovulation was inhibited was calculated for each dose group.

Study on Hormonal Effects of CMA

-

Objective: To assess the effect of daily CMA administration on plasma levels of FSH, LH, and progesterone.

-

Methodology: A study by Pelissier et al. involved six healthy female volunteers.[9] They were administered 5 mg of CMA twice daily from day 7 to day 25 of their menstrual cycle for two consecutive cycles. A control cycle was observed before treatment.

-

Parameters Monitored: Daily blood samples were collected to determine plasma levels of FSH, LH, estradiol, and progesterone.

-

Outcome: The study confirmed the antiovulatory action of CMA, noting that the LH surge was blunted in all subjects during treatment.[9]

Experimental Workflow for Assessing Ovulation Inhibition

Impact on Gonadotropin Levels: Quantitative Data

Several studies have quantified the effect of CMA on gonadotropin levels.

Effects of CMA on LH and FSH in Women

A study involving daily administration of 0.5 mg of chlormadinone acetate showed a tendency to suppress the mean luteinizing hormone and follicle-stimulating hormone peaks.[10] In a study with a higher dose (10 mg/day), the preovulatory gonadotropin surge was blunted.[10]

Effects of CMA on Gonadotropins in Men

In a study on men with prostatic cancer treated with 100 mg/day of CMA, the basal levels of serum gonadotropins did not significantly differ from controls.[11] However, in castrated male rats, CMA implantation in the hypothalamic median eminence-arcuate nucleus region induced a 33% decrease in serum LH but no significant change in serum FSH levels.[11]

Conclusion

Chlormadinone acetate is a potent inhibitor of gonadotropin secretion and ovulation. Its mechanism of action is primarily mediated through its high affinity for the progesterone receptor, leading to a negative feedback on the hypothalamic-pituitary-ovarian axis. This results in the suppression of GnRH, LH, and FSH, with a particularly profound effect on the mid-cycle LH surge. The dose-dependent nature of its ovulatory inhibition is well-documented. A thorough understanding of these mechanisms is crucial for the optimization of its clinical use in contraception and for the development of novel hormonal therapies. The detailed experimental protocols and visualized pathways provided in this guide offer a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]

- 5. karger.com [karger.com]

- 6. Chlormadinone acetate - Wikipedia [en.wikipedia.org]

- 7. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Antiovulatory action of chlormadinone acetate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of daily administration of 0.5 mg. of chlormadinone acetate on plasma levels of follicle-stimulating hormone, luteinizing hormone, and progesterone during the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Negative feedback effects of chlormadinone acetate and ethynylestradiol on gonadotropin secretion in patients with prostatic cancer and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Regulatory Role of Chlormadinone Acetate in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlormadinone (B195047) acetate (B1210297) (CMA), a synthetic progestin derived from 17α-hydroxyprogesterone, exerts a complex and multifaceted influence on gene expression. Its primary mechanism of action involves the modulation of nuclear hormone receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), and to a lesser extent, the glucocorticoid receptor (GR). By binding to these receptors, CMA initiates a cascade of molecular events that alter the transcription of a wide array of target genes, leading to its therapeutic effects in contraception, hormone replacement therapy, and the management of androgen-dependent conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underlying CMA-mediated gene expression regulation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Chlormadinone Acetate Action

Chlormadinone acetate's biological activity is primarily dictated by its interaction with steroid hormone receptors, which function as ligand-activated transcription factors. Upon entering the cell, CMA binds to these receptors in the cytoplasm or nucleus, inducing conformational changes that lead to their activation. The activated receptor-ligand complexes then bind to specific DNA sequences known as hormone response elements (HREs) in the regulatory regions of target genes, thereby modulating their transcription.

Progestogenic Activity

CMA is a potent agonist of the progesterone receptor (PR). Its binding to PR initiates the transcription of progesterone-responsive genes, which plays a crucial role in its contraceptive efficacy by inhibiting ovulation and altering the endometrium.[1]

Anti-androgenic Activity

A key feature of CMA is its pronounced anti-androgenic effect.[2] This is achieved through multiple mechanisms:

-

Competitive antagonism of the androgen receptor (AR): CMA competes with androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the AR, thereby inhibiting the transcription of androgen-responsive genes.[2][3]

-

Inhibition of 5α-reductase: CMA can reduce the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[2][4]

-

Suppression of gonadotropin secretion: Through its progestogenic action, CMA exerts negative feedback on the hypothalamic-pituitary-gonadal axis, leading to reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4] This, in turn, decreases the production of androgens by the ovaries and adrenal glands.[4]

Glucocorticoid Activity

CMA exhibits weak glucocorticoid receptor (GR) antagonist activity. The clinical significance of this interaction is less pronounced compared to its progestogenic and anti-androgenic effects.

Regulation of Target Gene Expression

The binding of CMA to its cognate receptors leads to the differential regulation of a multitude of target genes. The precise set of regulated genes is cell-type specific and depends on the expression levels of the respective receptors and co-regulators.

Progesterone Receptor Target Genes